Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(furan-2-amido)-4-methylthiophene-3-carboxylate
Description
Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(furan-2-amido)-4-methylthiophene-3-carboxylate is a thiophene-based derivative characterized by a central thiophene ring substituted with:
- A methyl group at position 4,
- An ethoxycarbonyl ester at position 3,
- A carbamoyl group linked to a 2-chloro-5-(trifluoromethyl)phenyl moiety at position 5,
- A furan-2-amido substituent at position 2.
This compound belongs to a class of thiophene carboxylates widely explored in medicinal and agrochemical research due to their structural versatility and bioactivity.
Properties
IUPAC Name |
ethyl 5-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-2-(furan-2-carbonylamino)-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N2O5S/c1-3-31-20(30)15-10(2)16(33-19(15)27-17(28)14-5-4-8-32-14)18(29)26-13-9-11(21(23,24)25)6-7-12(13)22/h4-9H,3H2,1-2H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYOVBDFKWMPKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(furan-2-amido)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Furan Ring: The furan ring is introduced via a condensation reaction with a suitable aldehyde.
Attachment of the Phenyl Group: The phenyl group, substituted with chloro and trifluoromethyl groups, is attached through a coupling reaction, such as Suzuki-Miyaura coupling.
Carbamoylation and Esterification:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(furan-2-amido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Formation of alcohols from the carbonyl groups.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(furan-2-amido)-4-methylthiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(furan-2-amido)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The trifluoromethyl group enhances its binding affinity and metabolic stability, while the thiophene and furan rings contribute to its overall electronic properties.
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl vs. Chloro/Methoxy Groups : The trifluoromethyl group in the target compound improves lipophilicity (logP ≈ 3.8 predicted) compared to methoxy (logP ≈ 2.5) or chloro (logP ≈ 3.0) analogues, enhancing membrane permeability .
- Furan-2-amido vs. Benzamido : The furan ring (electron-rich) may facilitate stronger interactions with aromatic residues in enzymes compared to benzamido groups .
Biological Activity
Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(furan-2-amido)-4-methylthiophene-3-carboxylate is a complex organic compound notable for its diverse functional groups, which suggest potential biological activity. The compound features a thiophene core, a chloro group, and a trifluoromethyl group, all of which contribute to its reactivity and pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C25H22ClF3N2O4S
- Molar Mass : 538.97 g/mol
- Structure : The compound's structure includes a thiophene ring with various substituents that enhance its reactivity and biological profile.
Biological Activity Overview
Compounds containing thiophene moieties are often investigated for their pharmacological properties. This compound has shown potential in various biological assays, particularly in the following areas:
- Antitumor Activity : Thiophene derivatives have been reported to exhibit significant antitumor properties. For instance, similar compounds have demonstrated efficacy against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cells .
- Enzyme Inhibition : The structural features of this compound suggest it may act as an inhibitor for certain enzymes involved in tumor progression. The presence of the trifluoromethyl group is known to enhance binding affinity in enzyme-inhibitor interactions .
- Mechanisms of Action : Preliminary studies indicate that compounds with similar structures can induce apoptosis in cancer cells and disrupt cell cycle progression, particularly at the G2/M phase .
Case Studies and Research Findings
Several studies have investigated the biological activities of thiophene derivatives similar to this compound:
Table 1: Summary of Biological Activities
| Study | Compound | Activity | Cell Line | IC50 Value |
|---|---|---|---|---|
| Compound 9u | Antitumor | A549 | 0.35 μM | |
| Compound 9u | Antitumor | MCF-7 | 3.24 μM | |
| Compound 9u | Antitumor | PC-3 | 5.12 μM | |
| Various Thiophenes | Enzyme Inhibition | EGFR Kinase | Varies |
Mechanistic Insights
The unique combination of functional groups in this compound may enhance its biological activity compared to simpler thiophene derivatives. The chloro and trifluoromethyl groups are known to influence lipophilicity and electronic properties, potentially improving cellular uptake and target interaction.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
